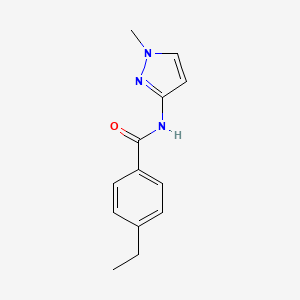
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is commonly referred to as "TMP" and is a pyrazole-based compound that has shown promise in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of TMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, TMP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, TMP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
TMP has been shown to have a variety of biochemical and physiological effects. In cancer research, TMP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. Additionally, TMP has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, TMP has been shown to have low toxicity and is well-tolerated in animal studies. However, TMP has limitations in terms of its solubility and bioavailability, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on TMP. In cancer research, further studies are needed to determine the optimal dosing and administration of TMP for maximum efficacy. Additionally, studies are needed to determine the potential for TMP to be used in combination with other cancer treatments. In neurodegenerative disease research, further studies are needed to determine the potential for TMP to be used as a neuroprotective agent. Finally, studies are needed to determine the safety and efficacy of TMP in human clinical trials.
Métodos De Síntesis
The synthesis of TMP involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form 1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
TMP has been extensively studied for its potential therapeutic applications. In cancer research, TMP has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, TMP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TMP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)15(3)14-8)12(16)13-7-10-5-4-6-17-10/h10H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILIPZVRGGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)



![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)




